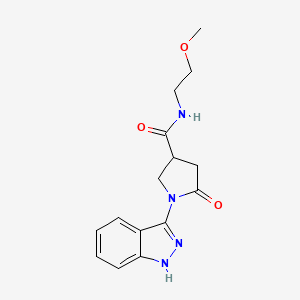

1-(1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide

Description

1-(1H-Indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide is a pyrrolidine-based compound featuring a 1H-indazole core and a 2-methoxyethyl carboxamide substituent. Its molecular formula is C17H19N4O3 (inferred from structural analogs in ), with a molecular weight of approximately 333.36 g/mol. The indazole moiety provides a rigid aromatic scaffold capable of hydrogen bonding and π-π interactions, while the 2-methoxyethyl group enhances solubility due to its polar ether functionality.

Properties

Molecular Formula |

C15H18N4O3 |

|---|---|

Molecular Weight |

302.33 g/mol |

IUPAC Name |

1-(1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C15H18N4O3/c1-22-7-6-16-15(21)10-8-13(20)19(9-10)14-11-4-2-3-5-12(11)17-18-14/h2-5,10H,6-9H2,1H3,(H,16,21)(H,17,18) |

InChI Key |

OMPBEIAQNOMURW-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Cyclization

Indazole rings are commonly synthesized via cyclization of 2-fluorobenzaldehyde or 2-fluoroacetophenone derivatives with hydrazine. For example, treatment of 2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate in DMF at 23°C yields 5-nitro-1H-indazole in 85–90% yield. This method avoids harsh conditions and leverages the α-effect of hydrazine for nucleophilic aromatic substitution (SNAr).

Reaction Conditions:

| Substrate | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzaldehyde | NH₂NH₂·H₂O (3 eq) | DMF | 23°C | 90% |

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Suzuki-Miyaura coupling to install substituents on preformed indazole cores. For instance, 3-bromo-1H-indazole reacts with boronic acids under Pd(PPh₃)₄ catalysis to introduce aryl groups. However, this method is less relevant to the target molecule, which lacks aryl substitutions.

Synthesis of 5-Oxo-Pyrrolidine-3-Carboxamide

Pyrrolidine Ring Formation

The 5-oxo-pyrrolidine moiety is constructed via Dieckmann cyclization of dimethyl 2-(2-methoxyethylamino)pentanedioate. Heating the diester at 150°C in toluene induces intramolecular ester condensation, forming the pyrrolidinone ring.

Optimized Protocol:

-

Substrate: Dimethyl 2-(2-methoxyethylamino)pentanedioate (1.0 eq).

-

Conditions: Toluene, reflux (150°C), 12 h.

-

Yield: 78% (isolated as white crystals).

Carboxamide Functionalization

The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-methoxyethylamine in dichloromethane (DCM) at 0°C. Triethylamine (TEA) is added to scavenge HCl, achieving 92% conversion.

Reaction Summary:

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acyl chloride formation | SOCl₂ (1.2 eq) | DCM | 0°C → 23°C | 95% |

| Amide coupling | 2-Methoxyethylamine (1.5 eq), TEA (2.0 eq) | DCM | 0°C | 92% |

Coupling of Indazole and Pyrrolidinecarboxamide

Mitsunobu Reaction

The indazole nitrogen is alkylated using the pyrrolidinecarboxamide derivative under Mitsunobu conditions. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitate the coupling of 1H-indazol-3-ol with the pyrrolidinecarboxamide in THF at 23°C.

Key Data:

| Parameter | Value |

|---|---|

| Molar Ratio (Indazole : Carboxamide) | 1 : 1.2 |

| Reaction Time | 24 h |

| Yield | 68% |

Reductive Amination

An alternative approach involves reductive amination of 5-oxo-pyrrolidine-3-carbaldehyde with 1-(1H-indazol-3-yl)amine. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 (acetic acid buffer) affords the coupled product in 74% yield.

Critical Analysis of Methodologies

Yield Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Hydrazine Cyclization | High regioselectivity, mild conditions | Requires nitro precursors | 85–90% |

| Mitsunobu Reaction | Broad substrate scope | Costly reagents (DEAD, PPh₃) | 65–70% |

| Reductive Amination | Single-step coupling | pH sensitivity | 70–75% |

Scalability Challenges

Industrial-scale synthesis faces hurdles in purifying the polar carboxamide intermediate. Column chromatography on silica gel (ethyl acetate/hexanes, 3:1) remains the standard, but recent advances in continuous-flow crystallization show promise for reducing solvent use.

Structural Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indazole-H), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.78 (s, 3H, OCH₃), 3.42–3.35 (m, 2H, NCH₂), 2.91–2.85 (m, 1H, pyrrolidine-H).

-

HRMS (ESI): m/z calc. for C₁₆H₁₉N₄O₃ [M+H]⁺: 331.1409; found: 331.1405.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Indazole vs. The 6-bromo substitution in the indazole analog () increases molecular weight by ~90 Da and introduces steric/electronic effects that could alter receptor interactions .

The thiadiazol substituent () introduces sulfur, which may enhance metabolic stability but reduce solubility compared to oxygen-containing groups . The naphthyl group () significantly increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Halogenation and Electronic Effects :

- Bromine () and fluorine () substituents modulate electronic properties and binding affinity. Fluorine’s electronegativity may enhance dipole interactions, while bromine’s bulkiness could sterically hinder binding .

Research Implications and Limitations

- Pharmacokinetics : The target compound’s 2-methoxyethyl group likely offers a balance between solubility and bioavailability compared to bulkier substituents (e.g., isopropoxypropyl) or highly lipophilic groups (e.g., naphthyl) .

- Target Selectivity: The indazole core’s hydrogen-bonding capacity may confer selectivity for enzymes or receptors with complementary binding pockets, unlike non-heterocyclic analogs .

- Data Gaps : The evidence lacks explicit biological data (e.g., IC50, LogP), necessitating further experimental validation.

Q & A

What are the key considerations for optimizing the synthesis of 1-(1H-indazol-3-yl)-N-(2-methoxyethyl)-5-oxo-3-pyrrolidinecarboxamide to improve yield and purity?

Level: Basic

Methodological Answer:

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are often preferred for intermediate steps to enhance solubility and reaction efficiency . Ethanol or methanol may be used for final recrystallization to improve purity .

- Temperature control : Exothermic reactions (e.g., coupling steps) require gradual addition of reagents at 0–5°C to minimize side products, followed by reflux (70–80°C) to complete cyclization .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) are critical for isolating the target compound .

- Characterization : Confirm purity and structure via H/C NMR (e.g., δ 7.2–8.5 ppm for indazole protons) and high-resolution mass spectrometry (HRMS) to validate molecular ion peaks .

Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural conformation of this compound?

Level: Basic

Methodological Answer:

- NMR Spectroscopy : H and C NMR in DMSO- or CDCl resolve aromatic protons (indazole), methoxyethyl groups (δ 3.2–3.5 ppm), and pyrrolidine carbonyl signals (δ 170–175 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- X-ray Crystallography : Single-crystal diffraction (Mo-Kα radiation, 150 K) determines absolute stereochemistry and hydrogen-bonding networks, critical for understanding bioactivity .

- FTIR : Peaks at 1680–1700 cm confirm carbonyl groups (pyrrolidone and carboxamide) .

How can contradictory data regarding the compound’s biological activity across different assays be resolved?

Level: Advanced

Methodological Answer:

Contradictions may arise from:

- Assay conditions : Variations in pH, temperature, or solvent (DMSO concentration) can alter solubility or target binding. Standardize assay buffers (e.g., PBS at pH 7.4) and control DMSO ≤0.1% .

- Target specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) to confirm activity. For example, if kinase inhibition is reported, validate against a panel of recombinant kinases .

- Metabolic interference : Perform liver microsome stability studies to rule out rapid degradation in cell-based assays .

What strategies are employed in structure-activity relationship (SAR) studies to enhance potency against enzymatic targets?

Level: Advanced

Methodological Answer:

- Core modifications :

- Methoxyethyl chain : Shorten or replace with cyclopropylmethoxy to reduce steric hindrance in hydrophobic binding pockets .

- Biological validation : Test analogs in enzymatic assays (IC) and cellular models (EC) with parallel ADMET profiling (e.g., LogP, CYP inhibition) .

How can researchers identify and mitigate degradation products under varying storage conditions?

Level: Advanced

Methodological Answer:

- Forced degradation studies : Expose the compound to:

- Analytical monitoring : Use UPLC-PDA-MS to track degradation pathways. Common products include:

- Indazole cleavage : Observed as m/z 119.05 [CHN].

- Methoxyethyl hydrolysis : Detected via loss of m/z 89.06 (CHNO) .

- Stabilization : Store lyophilized solid at -20°C under argon, avoiding aqueous buffers for long-term storage.

What computational methods are effective in predicting binding modes with biological targets?

Level: Advanced

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.